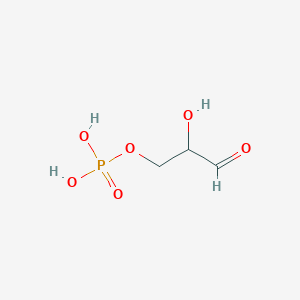

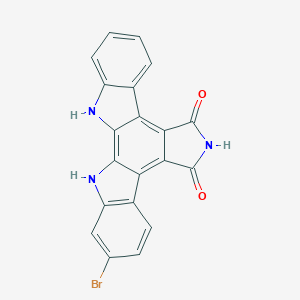

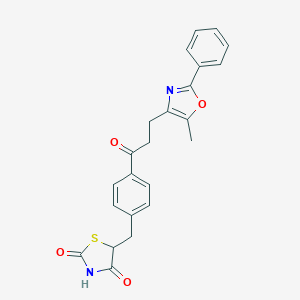

![molecular formula C8H6ClN3O B057771 1-(6-Chlorimidazo[1,2-b]pyridazin-3-yl)ethanon CAS No. 90734-71-7](/img/structure/B57771.png)

1-(6-Chlorimidazo[1,2-b]pyridazin-3-yl)ethanon

Übersicht

Beschreibung

YM 58790 ist ein potenter Antagonist von muskarinischen Acetylcholinrezeptoren, der speziell auf die Subtypen M1, M2 und M3 abzielt. Es wurde gezeigt, dass es reflexbedingte rhythmische Blasenkontraktionen bei Ratten durch Hemmung der Blasendruckzunahme hemmt . Diese Verbindung wird hauptsächlich für Forschungszwecke eingesetzt und hat ein großes Potenzial in der Untersuchung der Blasenfunktion und verwandter Störungen gezeigt.

Wissenschaftliche Forschungsanwendungen

YM 58790 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird verwendet, um die Eigenschaften und das Verhalten von muskarinischen Acetylcholinrezeptoren zu untersuchen.

Biologie: YM 58790 wird verwendet, um die Rolle von muskarinischen Rezeptoren bei verschiedenen biologischen Prozessen zu untersuchen, einschließlich der Blasenfunktion und der Neurotransmission.

Medizin: Die Forschung an YM 58790 hat potenzielle Auswirkungen auf die Entwicklung von Behandlungen für Blasenstörungen und andere Erkrankungen, die mit muskarinischen Rezeptoren zusammenhängen.

Wirkmechanismus

YM 58790 übt seine Wirkungen aus, indem es an muskarinische Acetylcholinrezeptoren bindet, insbesondere an die Subtypen M1, M2 und M3 . Durch die Bindung an diese Rezeptoren hemmt YM 58790 deren Aktivität, was zu einer Verringerung der Blasenkontraktionen und anderen physiologischen Wirkungen führt. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Hemmung von reflexbedingten rhythmischen Blasenkontraktionen und die selektive Antagonisierung zwischen Blasenkontraktion und Speichelsekretion .

Vorbereitungsmethoden

Die Synthese von YM 58790 beinhaltet die Herstellung von 1-substituierten-4-Piperidylbenzhydrylcarbamatherstellern. Der Syntheseweg umfasst typischerweise die folgenden Schritte :

Bildung des Piperidyl-Zwischenprodukts: Dies beinhaltet die Reaktion von Piperidin mit geeigneten Reagenzien, um das gewünschte Zwischenprodukt zu bilden.

Kupplung mit Benzhydrylcarbamathydrat: Das Piperidyl-Zwischenprodukt wird dann mit Benzhydrylcarbamathydrat gekoppelt, um das Endprodukt YM 58790 zu bilden.

Reinigung: Das Endprodukt wird unter Verwendung von Standardtechniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen.

Chemische Reaktionsanalyse

YM 58790 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: YM 58790 kann Oxidationsreaktionen unterliegen, typischerweise unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: YM 58790 kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien für diese Reaktionen sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.

Analyse Chemischer Reaktionen

YM 58790 undergoes several types of chemical reactions, including:

Oxidation: YM 58790 can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: YM 58790 can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wirkmechanismus

YM 58790 exerts its effects by binding to muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes . By binding to these receptors, YM 58790 inhibits their activity, leading to a reduction in bladder contractions and other physiological effects. The molecular targets and pathways involved include the inhibition of reflex rhythmic bladder contractions and selective antagonism between urinary bladder contraction and salivary secretion .

Vergleich Mit ähnlichen Verbindungen

YM 58790 ist einzigartig in seiner starken Hemmwirkung auf den Blasendruck bei reflexbedingter rhythmischer Kontraktion, mit minimalen Auswirkungen auf die Bradykardie . Ähnliche Verbindungen umfassen:

Oxybutynin: Ein muskarinischer Antagonist zur Behandlung der überaktiven Blase.

Otenzepad: Ein selektiver Antagonist von M2-muskarinischen Acetylcholinrezeptoren.

YM 58790 zeichnet sich durch seine selektive Antagonisierung zwischen Blasenkontraktion und Speichelsekretion aus, was es zu einem wertvollen Werkzeug für die Forschung in der Blasenfunktion und verwandten Störungen macht .

Eigenschaften

IUPAC Name |

1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNBVEIAQAZNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2N1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531878 | |

| Record name | 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90734-71-7 | |

| Record name | 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

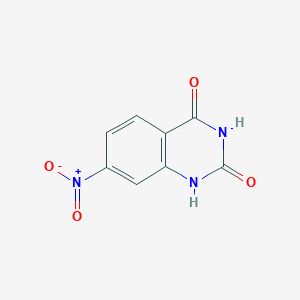

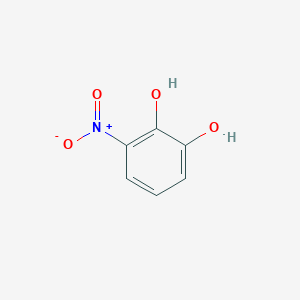

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)